rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid
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Overview
Description
rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by the presence of a cyclopropane ring and a benzoic acid moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid typically involves the reaction of 4-aminobenzoic acid with (1R,2R)-2-methylcyclopropanecarboxylic acid chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a ligand in binding studies with proteins.
Mechanism of Action
The mechanism of action of rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain .
Comparison with Similar Compounds
rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid can be compared with similar compounds such as:
rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid: This compound has a similar structure but differs in the position of the amide group on the benzoic acid ring.
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: This compound has a pyrazole ring instead of a benzoic acid moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid |
InChI |
InChI=1S/C12H13NO3/c1-7-6-10(7)11(14)13-9-4-2-8(3-5-9)12(15)16/h2-5,7,10H,6H2,1H3,(H,13,14)(H,15,16)/t7-,10-/m1/s1 |
InChI Key |
DZLLPMGZWXRTEN-GMSGAONNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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